molecular formula C21H24N4O2S B14963025 N-{1-[5-(Azepan-1-YL)-1,3,4-oxadiazol-2-YL]-2-phenylethyl}thiophene-2-carboxamide

N-{1-[5-(Azepan-1-YL)-1,3,4-oxadiazol-2-YL]-2-phenylethyl}thiophene-2-carboxamide

Cat. No.: B14963025
M. Wt: 396.5 g/mol
InChI Key: IDWIAKWCUCWRJL-UHFFFAOYSA-N
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Description

N-{1-[5-(Azepan-1-YL)-1,3,4-oxadiazol-2-YL]-2-phenylethyl}thiophene-2-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a thiophene ring, an oxadiazole ring, and an azepane moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[5-(Azepan-1-YL)-1,3,4-oxadiazol-2-YL]-2-phenylethyl}thiophene-2-carboxamide typically involves multiple steps, starting with the preparation of the oxadiazole ring. This can be achieved through the cyclization of hydrazides with carboxylic acids under acidic or basic conditions. The azepane moiety is then introduced via nucleophilic substitution reactions. Finally, the thiophene-2-carboxamide is formed through amide bond formation, often using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes using high-yielding reactions, minimizing the use of hazardous reagents, and employing continuous flow chemistry techniques to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

N-{1-[5-(Azepan-1-YL)-1,3,4-oxadiazol-2-YL]-2-phenylethyl}thiophene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced to form amines.

    Substitution: The azepane moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted azepane derivatives.

Scientific Research Applications

N-{1-[5-(Azepan-1-YL)-1,3,4-oxadiazol-2-YL]-2-phenylethyl}thiophene-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including as a drug candidate for various diseases.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of N-{1-[5-(Azepan-1-YL)-1,3,4-oxadiazol-2-YL]-2-phenylethyl}thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The oxadiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The azepane moiety may enhance the compound’s binding affinity and selectivity. Overall, the compound’s effects are mediated through its ability to modulate biological pathways, leading to therapeutic outcomes.

Comparison with Similar Compounds

N-{1-[5-(Azepan-1-YL)-1,3,4-oxadiazol-2-YL]-2-phenylethyl}thiophene-2-carboxamide can be compared with other similar compounds, such as:

    N-{1-[5-(Piperidin-1-YL)-1,3,4-oxadiazol-2-YL]-2-phenylethyl}thiophene-2-carboxamide: Similar structure but with a piperidine ring instead of an azepane ring.

    N-{1-[5-(Morpholin-1-YL)-1,3,4-oxadiazol-2-YL]-2-phenylethyl}thiophene-2-carboxamide: Contains a morpholine ring, offering different chemical properties and biological activities.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C21H24N4O2S

Molecular Weight

396.5 g/mol

IUPAC Name

N-[1-[5-(azepan-1-yl)-1,3,4-oxadiazol-2-yl]-2-phenylethyl]thiophene-2-carboxamide

InChI

InChI=1S/C21H24N4O2S/c26-19(18-11-8-14-28-18)22-17(15-16-9-4-3-5-10-16)20-23-24-21(27-20)25-12-6-1-2-7-13-25/h3-5,8-11,14,17H,1-2,6-7,12-13,15H2,(H,22,26)

InChI Key

IDWIAKWCUCWRJL-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)C2=NN=C(O2)C(CC3=CC=CC=C3)NC(=O)C4=CC=CS4

Origin of Product

United States

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